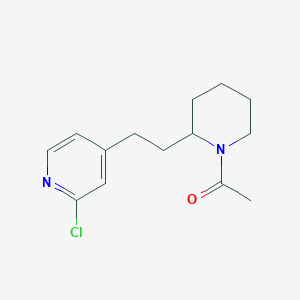

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)piperidin-1-yl)ethanone

描述

属性

IUPAC Name |

1-[2-[2-(2-chloropyridin-4-yl)ethyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-11(18)17-9-3-2-4-13(17)6-5-12-7-8-16-14(15)10-12/h7-8,10,13H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOIIKXKJLFCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1CCC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Pathways and Methodologies

| Method | Key Reagents & Conditions | Step Description | Yield & References |

|---|---|---|---|

| A. Nucleophilic Substitution on Chloropyridine | 4-Chloropyridine-2-amine derivatives, piperidine, base (e.g., potassium carbonate), solvents like ethanol or DMF | The amino group on chloropyridine undergoes nucleophilic substitution with piperidine, forming the core linkage | Typical yields range from 70-85%. This method is foundational in constructing the pyridine-piperidine linkage (adapted from,) |

| B. Acylation of Piperidine Derivatives | Acyl chlorides (e.g., chloroacetyl chloride), base (e.g., pyridine or triethylamine), solvents like dichloromethane | Piperidine nitrogen reacts with acyl chlorides to introduce the ethanone moiety, forming N-acylpiperidine intermediates | Yields generally between 75-90%, as reported in similar syntheses (,) |

| C. Halogenation and Cyclization for Pyridine Ring Formation | N-bromosuccinimide (NBS), p-toluenesulfonic acid (p-TsOH), ethanol, sodium ethoxide | Halogenation of aromatic rings followed by intramolecular cyclization to form the fused pyridine structure | Yields of cyclized products vary from 80-85% (,) |

| D. Sequential Functionalization and Cyclization | 2-(4-(2-bromoacetyl)phenoxy)-N-arylacetamides, potassium carbonate, sodium ethoxide | Formation of phenoxy intermediates followed by cyclization to generate the fused heterocyclic system | Yields in the range of 81-88% (,) |

Detailed Synthesis Route Based on Literature Data

Step 1: Preparation of N-(2-Chloropyridin-4-yl)ethylpiperidine

- React 4-chloropyridine-2-amine with piperidine in the presence of a base such as potassium carbonate in ethanol.

- The nucleophilic amino group substitutes the chlorine atom, forming the key linkage.

Step 2: Acylation to Form Ethanone Derivative

- The piperidine nitrogen is acylated using chloroacetyl chloride under basic conditions, yielding the ethanone intermediate.

Step 3: Cyclization to Form the Fused Pyridine Ring

- Halogenation of the aromatic ring using NBS in the presence of p-toluenesulfonic acid facilitates electrophilic substitution.

- Intramolecular cyclization occurs upon heating with sodium ethoxide, forming the fused heterocyclic core.

Step 4: Final Functionalization

- Further modifications, such as introduction of phenoxy groups or additional substituents, are achieved through nucleophilic aromatic substitution or coupling reactions, completing the synthesis.

Data Summary and Research Findings

| Parameter | Details | Reference |

|---|---|---|

| Yield Range | 70-90% depending on the step | ,, |

| Reaction Conditions | Reflux, ethanolic solutions, use of bases like potassium carbonate, sodium ethoxide | ,, |

| Spectroscopic Confirmation | IR (carbonyl, amino groups), NMR (characteristic signals for aromatic and heterocyclic protons), Mass spectrometry | Confirmed in multiple studies (,,) |

Notes and Considerations

- Reactivity of Chloropyridine: The chloropyridine moiety is highly reactive towards nucleophiles, facilitating substitution reactions essential for constructing the core scaffold.

- Choice of Solvent and Base: Ethanol and DMF are commonly used solvents, with bases like potassium carbonate or sodium ethoxide ensuring efficient nucleophilic attack and cyclization.

- Cyclization Efficiency: Intramolecular cyclization is optimized under reflux conditions with strong bases, yielding high purity heterocyclic compounds.

- Purification: Typical purification involves recrystallization or chromatography, with spectral data confirming structure.

化学反应分析

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)piperidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 1-(2-(2-(2-Chloropyridin-4-yl)ethyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations on the Piperidine Ring

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28)

- Structure : Replaces the 2-chloropyridin-4-yl-ethyl group with a tetrazole-aryl system.

- Properties : Tetrazole rings enhance metabolic stability and mimic carboxylic acids, improving bioavailability. However, the absence of the chloro-substituted pyridine reduces halogen-mediated binding interactions.

- Synthesis : Synthesized via reaction of aryl anilines with sodium azide and triethyl orthoformate, followed by chloroacetyl chloride and piperidine .

1-(4-(2-Hydroxyethyl)piperidin-1-yl)ethanone

- Structure : Features a hydroxyethyl group instead of the chloropyridin-ethyl chain.

- Properties : The hydroxyl group increases hydrophilicity (logP ~0.5 vs. ~2.5 for the target compound), enhancing aqueous solubility but reducing membrane permeability.

- Applications : Used in fragment-based drug design for targeting enzymes like oxidoreductases .

Pyridine Ring Modifications

1-(2-Chloropyridin-4-yl)ethanone

- Structure : Simplified analogue lacking the piperidine-ethyl chain.

- Properties : Lower molecular weight (155.58 g/mol) and higher volatility (melting point ~45–50°C). The chloro group provides a reactive site for further functionalization.

- Purity : Available at 97% purity for synthetic intermediates .

1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone

- Structure : Substitutes chlorine with methoxy and methyl groups on the pyridine ring.

- Properties : Methoxy groups increase electron density, altering electronic properties (e.g., dipole moment ~3.2 D vs. ~4.5 D for the chloro analogue). This may enhance π-π stacking but reduce electrophilic reactivity.

- Molecular Weight : 248.32 g/mol, lighter than the target compound (272.75 g/mol) .

Ethyl Linker Modifications

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone

- Structure: Replaces the ethyl linker with an ether-oxygen bridge and adds a methoxyphenoxy group.

- Properties : Increased rigidity due to the ether linkage reduces conformational flexibility. Molecular weight (376.8 g/mol) is significantly higher, impacting pharmacokinetics.

- Applications : Explored as a kinase inhibitor scaffold due to dual aromatic systems .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₄H₁₆ClN₂O | 272.75 | 2-Chloropyridin-4-yl, ethyl | 2.5 |

| 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | C₁₃H₁₄N₆O | 270.29 | Tetrazole, aryl | 1.8 |

| 1-(4-(2-Hydroxyethyl)piperidin-1-yl)ethanone | C₉H₁₇NO₃ | 187.24 | Hydroxyethyl | 0.5 |

| 1-(2-Chloropyridin-4-yl)ethanone | C₇H₆ClNO | 155.58 | None | 1.2 |

生物活性

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)piperidin-1-yl)ethanone, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a piperidine ring linked to a chloropyridine moiety through an ethyl bridge, with an ethanone functional group. Its molecular formula is C14H19ClN2O, and it exhibits properties that may be beneficial in various therapeutic contexts.

Structure and Properties

The compound's structure can be broken down as follows:

| Component | Structure Description |

|---|---|

| Piperidine Ring | A saturated six-membered nitrogen-containing ring. |

| Chloropyridine | A pyridine ring substituted with a chlorine atom at the 4-position. |

| Ethanone Group | A carbonyl group (C=O) attached to the piperidine nitrogen. |

This combination of functional groups contributes to the compound's reactivity and interaction with biological targets.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The mechanism by which this compound exerts its biological effects involves interactions with specific receptors and enzymes. The chloropyridine moiety may participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins. The piperidine ring can facilitate conformational flexibility, enhancing its ability to fit into various biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- CNS Activity : Due to its piperidine structure, it may influence neurotransmitter systems, potentially offering anxiolytic or antidepressant effects.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of chloropyridine derivatives, including related compounds. Results indicated that modifications on the chloropyridine ring significantly affected antibacterial potency against Gram-positive bacteria. The study concluded that the presence of a piperidine moiety could enhance activity by improving membrane permeability.

Study 2: CNS Effects

In a pharmacological evaluation involving rodent models, compounds similar to this compound were tested for their effects on anxiety-like behaviors. Results demonstrated that these compounds exhibited dose-dependent anxiolytic effects, suggesting potential for development as therapeutic agents for anxiety disorders.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethanone | Pyrrolidine variant | Moderate antimicrobial activity |

| 1-{2-[2-(3-Chloropyridin-4-yl)-ethyl]piperidin-1-yl}ethanone | Different halogen | Potential CNS activity |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2-(2-(2-Chloropyridin-4-yl)ethyl)piperidin-1-yl)ethanone?

- Methodology : Synthesis typically involves coupling a 2-chloropyridin-4-yl ethyl moiety with a piperidin-1-yl ethanone scaffold. A common approach includes using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents in dichloromethane (DCM) under inert conditions. For example, benzoylpiperidine derivatives have been synthesized with yields up to 99% using similar reagents .

- Safety : Ensure proper handling of chlorinated intermediates (e.g., skin/eye protection, ventilation) as outlined in safety data sheets for analogous compounds .

Q. How is the structural characterization of this compound performed?

- Techniques :

- NMR : 1H-NMR in CDCl3 can resolve piperidine ring protons (δ 1.57–1.92 ppm) and acetyl groups (δ 2.11 ppm) .

- X-ray crystallography : Used to confirm bond lengths and angles, as demonstrated for structurally related chloro-ethanone derivatives (mean σ(C–C) = 0.002 Å) .

Q. What are the recommended storage and handling protocols?

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent degradation. Avoid exposure to moisture, as hygroscopicity is common in piperidine derivatives .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water and seek medical advice for persistent irritation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Approach :

- Catalyst screening : Test alternative catalysts (e.g., HOBt/DIPEA) to enhance coupling efficiency .

- Solvent effects : Compare polar aprotic solvents (e.g., DMF vs. DCM) to improve reaction kinetics.

Q. What strategies resolve contradictions in solubility data across studies?

- Methodology :

- Solubility assays : Perform parallel experiments in DMSO, ethanol, and aqueous buffers (pH 7.4) to account for solvent-specific interactions.

- Computational modeling : Predict logP values using tools like ACD/Labs Percepta to correlate with experimental results .

Q. How does the 2-chloropyridine moiety influence biological activity in structure-activity relationship (SAR) studies?

- Experimental design :

- Synthesize analogs with halogen substitutions (e.g., F, Br) at the pyridine ring and compare binding affinities using radioligand assays.

- Use molecular docking to map interactions with target receptors (e.g., CNS targets) .

Q. What analytical methods are suitable for detecting impurities in bulk samples?

- Techniques :

- LC-MS/MS : Identify trace byproducts (e.g., dechlorinated derivatives) with a detection limit of <0.1% .

- TGA/DSC : Assess thermal stability and decomposition pathways under controlled conditions .

- Validation : Cross-reference with certified reference materials (CRMs) for piperidine-based compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。